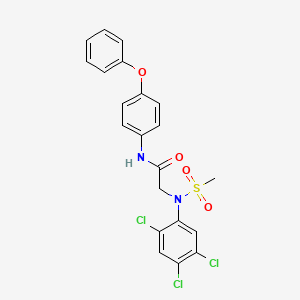
4-Pentynyl azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-Pentynyl azide involves the use of an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid . The modified ODN (with a pentynyl linker) is spotted on azide-functionalized slides in the presence of sodium ascorbate, CuSO4, and glycerol .
Molecular Structure Analysis
The molecular structure of this compound can be identified using common analytical methods such as NMR spectroscopy, Mass spectrometry, and IR spectroscopy. The stability of an organic azide is dependent upon its chemical structure .
Chemical Reactions Analysis
This compound is involved in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), a frequently applied method of “click” chemistry . This reaction represents a substantial improvement to the noncatalyzed but temperature-driven 1,3-diploar Huisgen cycloaddition between the same two moieties .
科学的研究の応用
Cu(I)-catalyzed Intramolecular Cyclization
4-Pentynyl azide derivatives, specifically alkynoic acids like 4-pentynoic acid, can undergo Cu(I)-catalyzed intramolecular cyclization in aqueous media. This process is a part of the broader "click chemistry" reactions, allowing for the selective formation of enol lactones or 1,2,3-triazole products from alkynoic acid derivatives. Such reactions highlight the versatility of this compound compounds in synthesizing complex molecules through copper(I) catalysis in water-based solutions (Mindt & Schibli, 2007).
Gas Separation and Membrane Technology
This compound and its derivatives are instrumental in the development of advanced materials for gas separation. For instance, azide crosslinked poly(4-methyl-1-pentyne) (PMP) mixed matrix membranes, enhanced by nano-CuBTC metal organic frameworks, show significant improvements in CO2 separation efficiency. These advancements are crucial for applications like carbon capture and storage, demonstrating the potential of this compound derivatives in addressing environmental challenges (Abedini, Mosayebi, & Mokhtari, 2018).
Molecular Imaging and Targeting
This compound plays a role in creating functionalized materials for targeted molecular imaging. Bifunctional zeolite Y, modified with 4-pentyn-1-ol through copper(1)-catalyzed click chemistry, exemplifies its application in medical diagnostics. This modification enables the attachment of molecular targeting vectors, like peptides or aptamers, to the zeolite surface, facilitating the incorporation of imaging radioisotopes for in vivo applications (Ndiege, Raidoo, Schultz, & Larsen, 2011).
Synthetic Methodology and Polymer Functionalization
The versatility of this compound extends to synthetic chemistry, where it is used to introduce clickable functionalities into polymers. For example, the preparation of poly(3-azidopropyl methacrylate) through atom transfer radical polymerization (ATRP) allows for subsequent functionalization via CuI-catalyzed azide-alkyne cycloaddition. This method highlights the potential of this compound derivatives in crafting polymers with precise functional properties, useful in various biomedical and industrial applications (Sumerlin, Tsarevsky, Louche, Lee, & Matyjaszewski, 2005).
作用機序
Target of Action
5-Azidopent-1-yne, also known as 4-Pentynyl azide, is a compound that primarily targets enzymes involved in various biochemical reactions. The azide group (-N3) in the compound is highly reactive and can interact with a variety of biological targets, including proteins and nucleic acids .
Mode of Action
The mode of action of 5-Azidopent-1-yne involves its interaction with its targets through a process known as “click chemistry”. This term refers to a group of reactions that are fast, simple, and generate a product with high yield . The azide group in 5-Azidopent-1-yne can react with alkynes to form a stable triazole ring, a reaction known as the Huisgen 1,3-dipolar cycloaddition . This reaction is often catalyzed by copper (Cu), resulting in a regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles .
Biochemical Pathways
It’s known that the compound can participate in various reactions, including nucleophilic substitution reactions . It can also be involved in the synthesis of new bio-conjugated polymers containing various pendant groups attached to the conjugated polymer backbone via “click” reactions with corresponding organic azides .
Pharmacokinetics
Its metabolism likely involves enzymatic reduction of the azide group, while excretion could occur through renal or hepatic pathways .
Result of Action
The result of 5-Azidopent-1-yne’s action depends on the specific biochemical context in which it is used. In the context of “click chemistry”, the compound can facilitate the formation of triazole rings, which are found in many biologically active compounds . In other contexts, the compound’s reactivity with proteins and nucleic acids could potentially alter their function, leading to various cellular effects.
Action Environment
The action, efficacy, and stability of 5-Azidopent-1-yne can be influenced by various environmental factors. For example, the presence of copper ions can catalyze its reaction with alkynes Additionally, the compound’s reactivity may be affected by factors such as pH, temperature, and the presence of other reactive species
Safety and Hazards
Azides, including 4-Pentynyl azide, are highly reactive and versatile chemicals that can be potentially explosive and shock sensitive under certain conditions . They require precaution during preparation, storage, handling, and disposal . Mixtures of inorganic azides and chlorinated solvents should be avoided .
将来の方向性
Future research directions on 4-Pentynyl azide should focus on synthesizing new derivatives with improved solubility and reduced toxicity. Other future directions could include exploring its potential applications in nanotechnology and the development of biosensors. The Phe-Phe motif, which this compound is a part of, has found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
特性
IUPAC Name |
5-azidopent-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-2-3-4-5-7-8-6/h1H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWJNKALVVZULO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-((4-(4-(2-fluorophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2957917.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxamide;hydrochloride](/img/structure/B2957918.png)
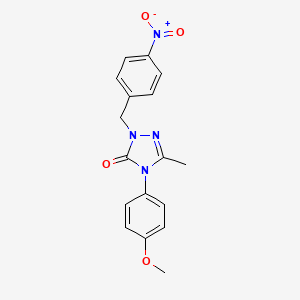

![N-(2,6-diethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2957922.png)
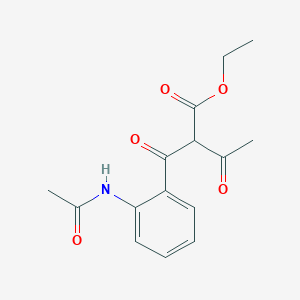
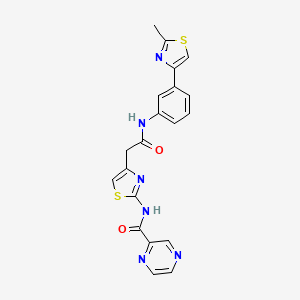
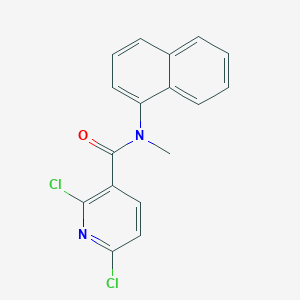
![3-(phenylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2957929.png)
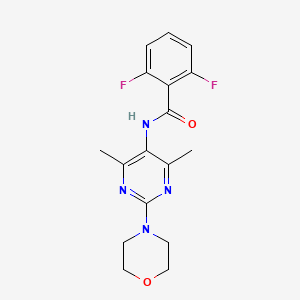
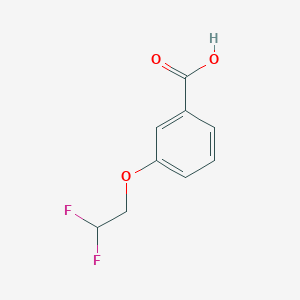
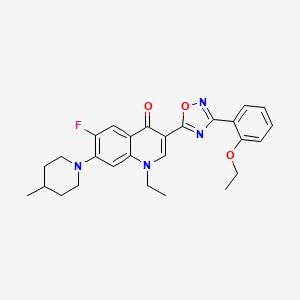
![3,4-dimethyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2957937.png)
